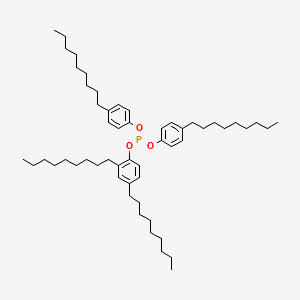
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its phosphite ester structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. The process can be summarized in the following steps:
Reaction of Nonylphenol with Phosphorus Trichloride: Nonylphenol is reacted with phosphorus trichloride in the presence of a base, such as triethylamine, to form the intermediate phosphorochloridite.
Formation of the Final Product: The intermediate is then reacted with additional nonylphenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, along with the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and nonylphenol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Phosphoric acid and nonylphenol.
Substitution: Depending on the nucleophile, different substituted phosphites can be formed.
科学的研究の応用
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.
作用機序
The mechanism of action of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite primarily involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
類似化合物との比較
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various applications. Its long nonyl chains enhance its compatibility with hydrophobic materials, making it a preferred choice in the polymer and plastic industries.
特性
CAS番号 |
85030-49-5 |
|---|---|
分子式 |
C54H87O3P |
分子量 |
815.2 g/mol |
IUPAC名 |
[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3 |
InChIキー |
LDLQMIVOOISNKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















